molecular formula C14H20N2O4 B2413486 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2126159-86-0

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B2413486
CAS No.: 2126159-86-0
M. Wt: 280.324
InChI Key: QBQFXGWCPCMRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “tert-Butoxycarbonyl” group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for protecting amines .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic ring, the introduction of the cyano group, and the protection of the amine with the Boc group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo reactions such as nucleophilic addition or reduction, and the carboxylic acid could participate in acid-base reactions or be converted into other functional groups like esters or amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of polar functional groups like the carboxylic acid and the cyano group would increase its polarity and potentially its solubility in polar solvents.

Scientific Research Applications

Innovative Scaffolds for Drug Discovery

6-Azaspiro[4.3]alkanes, including compounds similar to 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid, have been synthesized as new scaffolds for drug discovery. These compounds are derived from four-membered-ring ketones and show promise in the development of novel pharmaceutical agents (Chalyk et al., 2017).

Synthesis Methods

Efficient synthesis methods for key intermediates of certain quinolone carboxylic acids have been established, utilizing compounds structurally related to this compound. These methods include optical resolution and microbial reduction, contributing to the streamlined production of these compounds (Miyadera et al., 2000).

Reactivity with Nucleophiles

The reactivity of similar compounds with various nucleophiles has been explored. Studies have shown that reactions with primary aliphatic alcohols and ketone oximes lead to the formation of diverse and potentially useful chemical structures (Kayukova et al., 2006).

Potential in Peptide Synthesis

Spirolactams, closely related to the target compound, have been synthesized and analyzed for use in peptide synthesis. These compounds are seen as constrained surrogates for certain dipeptides, offering new avenues in peptide and protein engineering (Fernandez et al., 2002).

Electrophilic Amination

The electrophilic amination of C-H-Acidic compounds using 1-Oxa-2-azaspiro[2.5]octane demonstrates the chemical versatility and potential application of related spirocyclic compounds in various chemical transformations (Andreae et al., 1992).

Conformational Analysis

The absolute configuration and conformational analysis of related compounds have been studied using NMR spectroscopy. This research provides insight into the spatial arrangement of atoms within these molecules, which is crucial for understanding their potential applications in chemistry and biology (Jakubowska et al., 2013).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target it interacts with. This could involve binding to a protein, inhibiting an enzyme, or interacting with DNA or RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity, the development of synthetic routes for its preparation, or the design of related compounds with improved properties .

Properties

IUPAC Name

8-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQFXGWCPCMRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.